molecular formula C16H20N6O2 B14160935 2-N-methyl-5-nitro-2-N-phenyl-6-piperidin-1-ylpyrimidine-2,4-diamine CAS No. 673489-27-5

2-N-methyl-5-nitro-2-N-phenyl-6-piperidin-1-ylpyrimidine-2,4-diamine

Cat. No.: B14160935
CAS No.: 673489-27-5
M. Wt: 328.37 g/mol
InChI Key: OLGHHUVEEVDXRZ-UHFFFAOYSA-N
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Description

2-N-methyl-5-nitro-2-N-phenyl-6-piperidin-1-ylpyrimidine-2,4-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-methyl-5-nitro-2-N-phenyl-6-piperidin-1-ylpyrimidine-2,4-diamine typically involves a multi-step process. One common synthetic route includes:

    Nitration: Introduction of the nitro group to the pyrimidine ring.

    Amination: Conversion of the nitro group to an amine.

    Substitution: Introduction of the piperidine and phenyl groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-N-methyl-5-nitro-2-N-phenyl-6-piperidin-1-ylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further modified for specific applications.

Scientific Research Applications

2-N-methyl-5-nitro-2-N-phenyl-6-piperidin-1-ylpyrimidine-2,4-diamine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-N-methyl-5-nitro-2-N-phenyl-6-piperidin-1-ylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4-diamine: Lacks the piperidine ring.

    2-N-methyl-5-nitro-6-piperidin-1-ylpyrimidine-2,4-diamine: Lacks the phenyl group.

    2-N-phenyl-6-piperidin-1-ylpyrimidine-2,4-diamine: Lacks the nitro group.

Uniqueness

The presence of both the piperidine and phenyl groups, along with the nitro group, makes 2-N-methyl-5-nitro-2-N-phenyl-6-piperidin-1-ylpyrimidine-2,4-diamine unique

Properties

CAS No.

673489-27-5

Molecular Formula

C16H20N6O2

Molecular Weight

328.37 g/mol

IUPAC Name

2-N-methyl-5-nitro-2-N-phenyl-6-piperidin-1-ylpyrimidine-2,4-diamine

InChI

InChI=1S/C16H20N6O2/c1-20(12-8-4-2-5-9-12)16-18-14(17)13(22(23)24)15(19-16)21-10-6-3-7-11-21/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H2,17,18,19)

InChI Key

OLGHHUVEEVDXRZ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=C(C(=N2)N3CCCCC3)[N+](=O)[O-])N

solubility

13 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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